molecular formula C14H10F4N4O2S B11171550 1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11171550
M. Wt: 374.32 g/mol
InChI Key: BOSBUNSARZAWRF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a trifluoromethyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of 1-(4-fluorophenyl)-2,2-dihydroxyethanone with pyrimidine-2,4,6(1H,3H,5H)-trione, dimethyl but-2-ynedioate, and 4-methoxyaniline . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a fluorophenyl group, and a trifluoromethyl-thiadiazole moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H10F4N4O2S

Molecular Weight

374.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H10F4N4O2S/c15-8-1-3-9(4-2-8)22-6-7(5-10(22)23)11(24)19-13-21-20-12(25-13)14(16,17)18/h1-4,7H,5-6H2,(H,19,21,24)

InChI Key

BOSBUNSARZAWRF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)C(F)(F)F

Origin of Product

United States

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